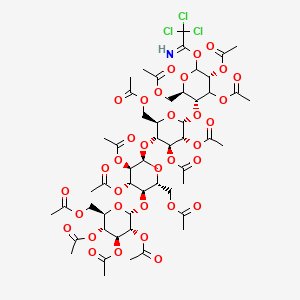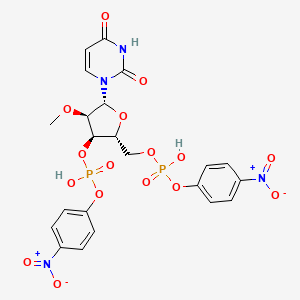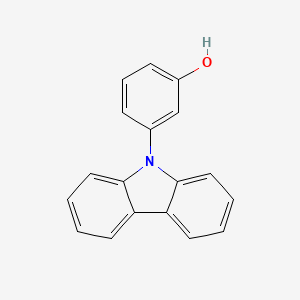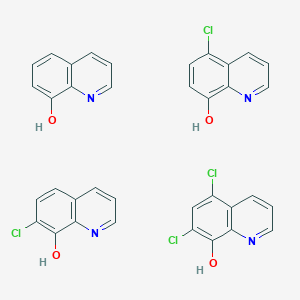
Halquinol, mixture of 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol and 8-Hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halquinol is a mixture of quinoline derivatives, specifically 5,7-dichloro-8-quinolinol, 5-chloro-8-quinolinol, 7-chloro-8-quinolinol, and 8-hydroxyquinoline. This compound is known for its broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and protozoa . It is widely used in veterinary medicine, particularly in poultry and swine, to control infections and promote growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Halquinol involves the chlorination of 8-hydroxyquinoline. The process typically includes mixing 8-hydroxyquinoline with a mixed acid (hydrochloric acid and protonic acid) and gradually adding aqueous hydrogen peroxide solution for the reaction . The reaction is carried out under controlled cooling conditions to ensure the desired chlorination.
Industrial Production Methods: In industrial settings, the production of Halquinol is optimized for large-scale synthesis. The process involves the same basic steps but is designed to maximize yield and minimize impurities. The use of mixed acids and controlled reaction conditions ensures high atom utilization and stable production .
Analyse Chemischer Reaktionen
Types of Reactions: Halquinol undergoes various chemical reactions, including:
Oxidation: Halquinol can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert Halquinol into less chlorinated derivatives.
Substitution: Halquinol can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated quinoline derivatives, which can have different antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Halquinol has a wide range of scientific research applications:
Wirkmechanismus
Halquinol exerts its antimicrobial effects by inhibiting respiratory enzymes in the cytoplasmic membrane of target organisms. This inhibition disrupts the energy production processes in bacteria, fungi, and protozoa, leading to their death . The compound also chelates metal ions, which are essential for microbial enzyme activity, further enhancing its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- Chloroxine
- Tetracycline
- Quercetin (from phytobiotics)
- Eugenol (from phytobiotics)
Halquinol’s unique combination of chlorinated quinoline derivatives and its non-antibiotic nature make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C36H24Cl4N4O4 |
|---|---|
Molekulargewicht |
718.4 g/mol |
IUPAC-Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol;quinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO.C9H7NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12;11-8-5-1-3-7-4-2-6-10-9(7)8/h1-4,13H;2*1-5,12H;1-6,11H |
InChI-Schlüssel |
LJHQECXBJOCYMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

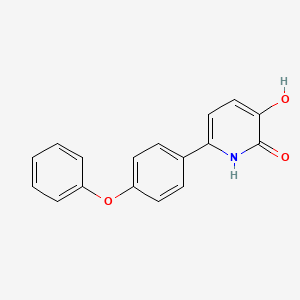
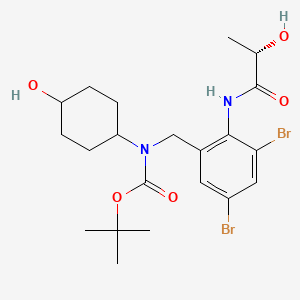
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
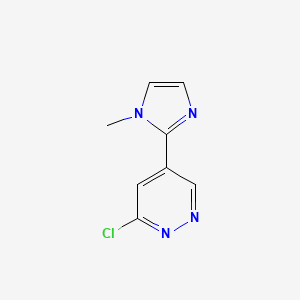
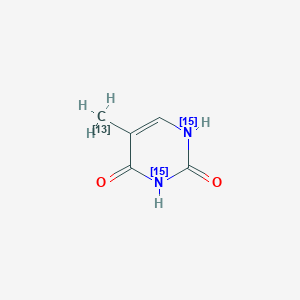

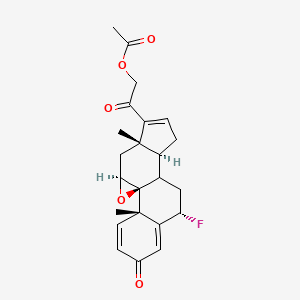
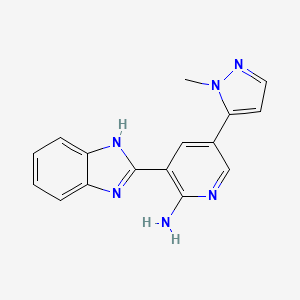
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
